molecular formula C15H13Cl2N3O B14011709 8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one

8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one

Cat. No.: B14011709
M. Wt: 322.2 g/mol
InChI Key: STZIWKDVRAUEIM-UHFFFAOYSA-N
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Description

8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a benzyl group, two chlorine atoms, and a tetrahydropyrimidoazepinone core. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one typically involves a multi-step process. One common method starts with the reaction of 1-benzyl-3-oxo-piperidine-4-carboxylate hydrochloride with urea. This reaction proceeds through a cyclization step to form the pyrimidoazepinone core. The reaction conditions often include heating under reflux in the presence of a suitable solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions would be carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.

    Substitution: The chlorine atoms in the compound can be substituted with other groups such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidoazepinones.

Scientific Research Applications

8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It can be used as an intermediate in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Benzyl-2,4-dichloro-5,6,7,8-tetrahydro-9H-pyrimido[4,5-c]azepin-9-one is unique due to its specific substitution pattern and the presence of both benzyl and dichloro groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H13Cl2N3O

Molecular Weight

322.2 g/mol

IUPAC Name

8-benzyl-2,4-dichloro-6,7-dihydro-5H-pyrimido[4,5-c]azepin-9-one

InChI

InChI=1S/C15H13Cl2N3O/c16-13-11-7-4-8-20(9-10-5-2-1-3-6-10)14(21)12(11)18-15(17)19-13/h1-3,5-6H,4,7-9H2

InChI Key

STZIWKDVRAUEIM-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)N(C1)CC3=CC=CC=C3)N=C(N=C2Cl)Cl

Origin of Product

United States

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